

A Technical Guide to the Spectroscopic Analysis of Direct Violet 1

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Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B12427556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I. **Direct Violet 1** (CAS: 2586-60-9), a bis-azo dye with applications in the textile industry and recent research interest as a potential viral entry inhibitor. This document details the known physicochemical properties of **Direct Violet 1**, outlines standard methodologies for its analysis using various spectroscopic techniques, and presents expected spectral characteristics based on its molecular structure.

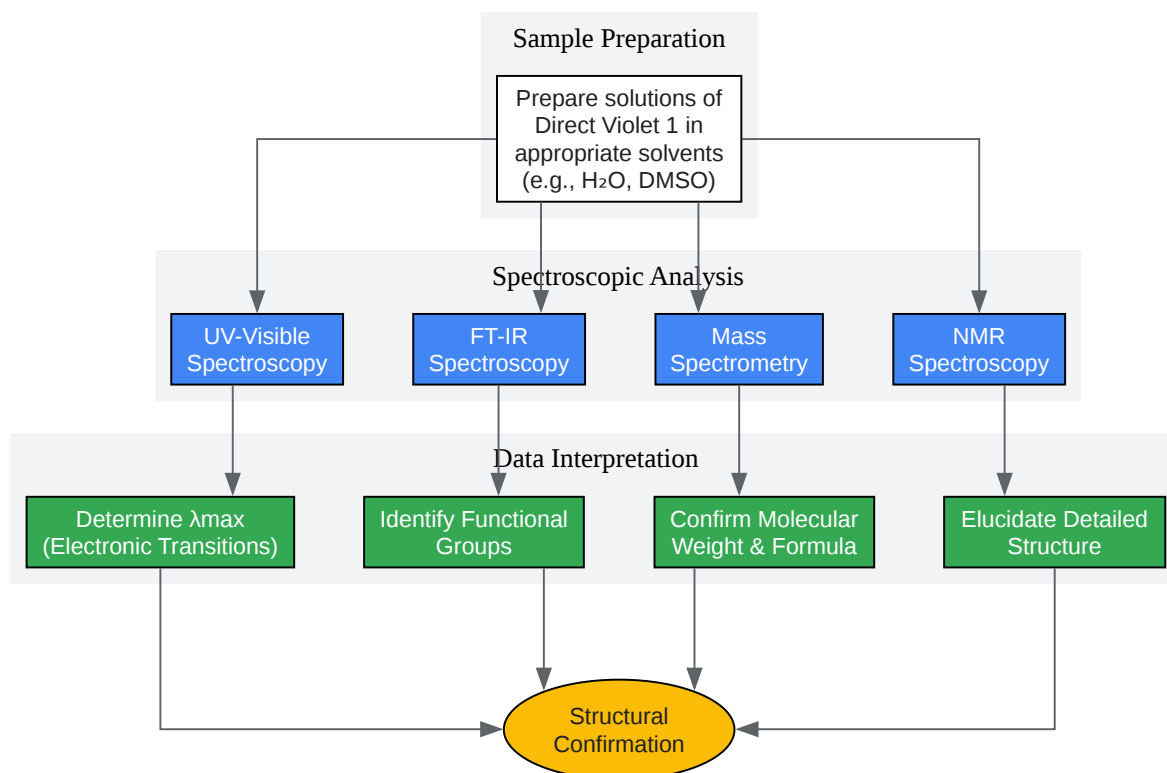
Physicochemical Properties of Direct Violet 1

Direct Violet 1 is a water-soluble dye characterized by its double azo-chromophore system. Its fundamental properties are summarized below.^{[1][2][3][4]}

Property	Value	Reference
C.I. Name	Direct Violet 1, 22570	[1][3]
Synonyms	Chlorazol Violet N, Direct Violet N, Direct Violet 4RB	[4][5]
CAS Number	2586-60-9	[1][2]
Molecular Formula	C ₃₂ H ₂₂ N ₆ Na ₂ O ₈ S ₂	[1][2]
Molecular Weight	728.66 g/mol	[1][2][4]
Chemical Class	Bis-azo Dye	[1]
Physical Appearance	Reddish-brown powder	[4]
Solubility	Soluble in water, slightly soluble in ethanol	[1][4]

General Spectroscopic Workflow

The comprehensive analysis of a dye such as **Direct Violet 1** involves a multi-faceted spectroscopic approach. Each technique provides unique structural information, and together they allow for unambiguous identification and characterization. A typical experimental workflow is outlined below.



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Caption: General workflow for the spectroscopic characterization of **Direct Violet 1**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the chromophoric system of the dye. The extended conjugation provided by the two azo groups and aromatic rings in **Direct Violet 1** results in strong absorption in the visible region of the electromagnetic spectrum, giving the compound its characteristic violet color.

Expected Spectral Data

While specific public-domain spectra for **Direct Violet 1** are not extensively detailed, its color indicates an expected maximum absorption (λ_{max}) in the green-yellow region of the spectrum.

Parameter	Expected Value Range	Notes
λ_{max}	550 - 590 nm	The exact λ_{max} is dependent on solvent and pH. Azo dyes are known to exhibit shifts in their absorption spectra.
Appearance	Purple to purplish-red solution	[1]

Experimental Protocol

- Solvent Selection: Prepare a stock solution of **Direct Violet 1** in deionized water or an appropriate buffer.
- Calibration Curve: Create a series of dilutions from the stock solution to known concentrations.
- Blank Measurement: Use the selected solvent as a blank reference to zero the spectrophotometer.
- Sample Measurement: Measure the absorbance of each dilution across the UV-Vis range (typically 200-800 nm) to determine the λ_{max} .[\[6\]](#)[\[7\]](#)
- Analysis: According to the Beer-Lambert law, plot absorbance at λ_{max} versus concentration to create a calibration curve, which can be used for quantitative analysis.[\[6\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in the **Direct Violet 1** molecule. The analysis provides a molecular fingerprint based on the vibrational frequencies of its covalent bonds.

Expected Spectral Data

The FT-IR spectrum of **Direct Violet 1** is expected to show characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference
3500 - 3300	O-H and N-H stretching	Hydroxyl (-OH), Amine (-NH ₂)	[8]
3100 - 3000	Aromatic C-H stretching	Aromatic Rings	[8]
~1600	C=C stretching	Aromatic Rings	[9]
1550 - 1450	N=N stretching	Azo group (-N=N-)	[8]
1260 - 1180	S=O stretching (asymmetric)	Sulfonate (-SO ₃ ⁻)	[8]
1080 - 1000	S=O stretching (symmetric)	Sulfonate (-SO ₃ ⁻)	[8]

Experimental Protocol

- **Sample Preparation:** The solid dye sample is finely ground and mixed with potassium bromide (KBr) powder. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the solid sample can be used directly.
- **Pellet Formation:** The KBr mixture is pressed into a thin, transparent pellet.
- **Background Scan:** An FT-IR spectrum of the empty sample holder or pure KBr pellet is recorded as the background.
- **Sample Scan:** The sample pellet is placed in the spectrometer and its infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. [8]
- **Data Analysis:** The resulting spectrum is analyzed to identify absorption peaks corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Direct Violet 1** and can provide information about its elemental composition and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Expected Spectral Data

Parameter	Expected Value	Notes
Molecular Ion $[M]^{2-}$	$m/z = 342.03$	As a disodium salt, the molecule exists as a dianion in solution.
Molecular Ion $[M+H]^-$	$m/z = 683.08$	In negative ion mode with a proton adduct.
Molecular Ion $[M+Na]^-$	$m/z = 705.06$	In negative ion mode with a sodium adduct.
Exact Mass	728.0736 g/mol	[2]

Experimental Protocol

- **Sample Introduction:** A dilute solution of **Direct Violet 1** is introduced into the mass spectrometer.
- **Ionization:** Electrospray ionization (ESI) is a common technique for large, polar, and ionic molecules like **Direct Violet 1**. It generates ions from the sample solution without significant fragmentation.[\[10\]](#)
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, TOF; or Quadrupole).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum.

- Analysis: The spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight. HRMS can be used to verify the elemental composition with high accuracy. [\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR identifies the different types of protons and their neighboring environments, while ^{13}C NMR identifies the different types of carbon atoms.

Expected Spectral Data

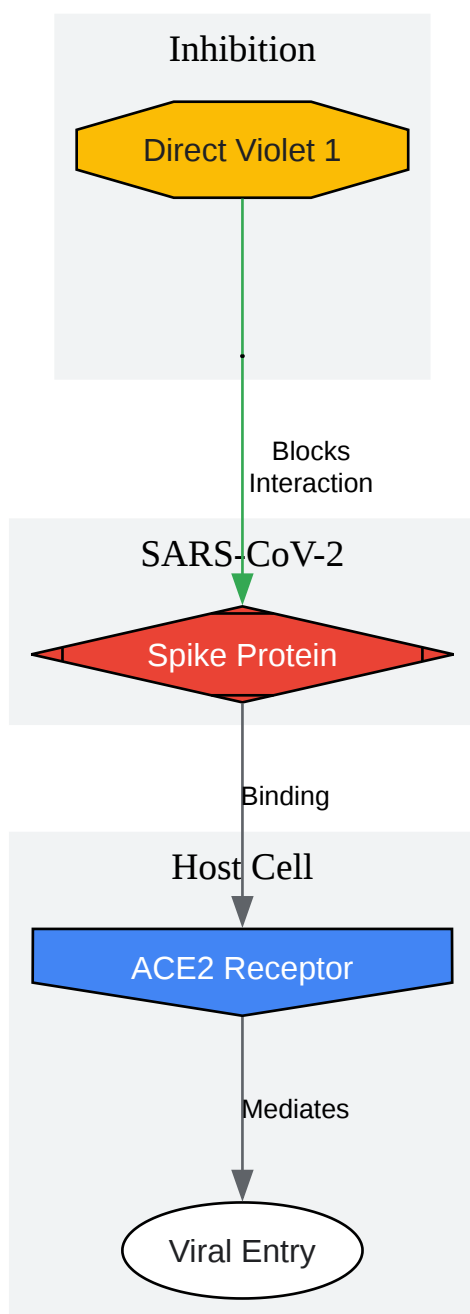
A definitive, published NMR spectrum for **Direct Violet 1** is not readily available. However, a hypothetical ^1H NMR spectrum would be complex, showing multiple signals in the aromatic region (typically 6.5-8.5 ppm) due to the numerous non-equivalent protons on the naphthalene and benzene ring systems. The presence of amine and hydroxyl protons would also be expected, though their signals can be broad and may exchange with deuterium in solvents like D_2O .

Experimental Protocol

- Solvent Selection: The sample must be dissolved in a deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6), to avoid large solvent signals in the ^1H NMR spectrum.
- Sample Preparation: A small amount of **Direct Violet 1** is dissolved in the chosen deuterated solvent in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer, and the ^1H and/or ^{13}C spectra are acquired.
- Data Processing: The raw data is Fourier transformed and processed (phasing, baseline correction) to produce the final spectrum.
- Spectral Interpretation: The chemical shifts, integration (for ^1H), and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Application in Drug Development: Inhibiting SARS-CoV-2 Entry

Recent studies have identified **Direct Violet 1** as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, with IC_{50} values in the low micromolar range.^[12] This interaction is the critical first step in viral entry into host cells. The proposed mechanism involves the dye binding to key residues, thereby blocking the attachment of the virus.



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Caption: Mechanism of **Direct Violet 1** as a SARS-CoV-2 entry inhibitor.

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